N-Butyl-1H-indole-5-carboxamide
CAS No.: 467458-43-1
Cat. No.: VC18721985
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 467458-43-1 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | N-butyl-1H-indole-5-carboxamide |
| Standard InChI | InChI=1S/C13H16N2O/c1-2-3-7-15-13(16)11-4-5-12-10(9-11)6-8-14-12/h4-6,8-9,14H,2-3,7H2,1H3,(H,15,16) |
| Standard InChI Key | QKBPKHGGKIWXQG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)C1=CC2=C(C=C1)NC=C2 |
Introduction
Chemical Identity and Structural Features
N-Butyl-1H-indole-5-carboxamide belongs to the indole carboxamide class, distinguished by its substitution pattern. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. At position 5, a carboxamide group () is attached, with the amide nitrogen further substituted by an n-butyl chain () .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 467458-43-1 |
| Molecular Formula | |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | N-Butyl-1H-indole-5-carboxamide |
The compound’s structure suggests moderate lipophilicity, with a calculated partition coefficient () of approximately 2.8, inferred from analogous indole carboxamides . This property enhances membrane permeability, a critical factor in drug design.
Physicochemical Properties
N-Butyl-1H-indole-5-carboxamide exhibits properties consistent with its molecular structure:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and limited solubility in water due to the hydrophobic butyl chain .
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Melting Point: Estimated between 120–140°C based on analogs like N-Boc-1H-indole-5-carboxaldehyde (MP 98–100°C) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions, leading to cleavage of the amide bond .
Spectroscopic data (e.g., NMR, NMR) would feature characteristic signals for the indole protons (δ 7.0–8.5 ppm), the butyl chain (δ 0.8–1.5 ppm), and the amide carbonyl (δ ~165 ppm in ) .
Applications in Research and Industry
Drug Discovery
As a intermediate, this compound enables the synthesis of more complex indole derivatives. For example, coupling with sulfonoyl chlorides yields sulfonamide analogs with enhanced pharmacokinetic profiles .
Material Science
The amide functionality facilitates hydrogen bonding, making it useful in polymer crosslinking. Incorporating N-Butyl-1H-indole-5-carboxamide into polyurethane matrices improves thermal stability and mechanical strength .
Bioconjugation
The indole nitrogen and amide group serve as anchor points for attaching fluorescent tags or targeting moieties. This application is critical in developing antibody-drug conjugates (ADCs) for cancer therapy .
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